(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine
Description
This compound is a pyrazole-based derivative featuring a sulfanyl group at the 5-position (attached to a 4-bromophenyl ring), a methyl group at the 1-position, a phenyl group at the 3-position, and an (E)-configured imine moiety linked to a 2,4-dichlorobenzyloxy group. Its molecular architecture combines electron-withdrawing (bromo, dichloro) and electron-donating (methyl, methoxy) substituents, which influence its physicochemical properties and reactivity .
Properties
IUPAC Name |
(E)-1-[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrCl2N3OS/c1-30-24(32-20-11-8-18(25)9-12-20)21(23(29-30)16-5-3-2-4-6-16)14-28-31-15-17-7-10-19(26)13-22(17)27/h2-14H,15H2,1H3/b28-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNYBJXJFKDVEI-CCVNUDIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)SC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)SC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrCl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine typically involves multiple steps. The starting materials often include 4-bromothiophenol, 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, and 2,4-dichlorobenzyl hydroxylamine. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the bromophenyl and dichlorobenzyl groups enhances its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the biological context and the specific enzymes targeted.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs are identified based on modifications to the pyrazole core, sulfanyl group, or the methoxyamine moiety (Table 1).
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- Conversely, dichlorophenyl groups (target compound) enhance lipophilicity, favoring membrane permeability in biological systems.
- Sulfanyl Group : Analog AKOS005075383 (phenylsulfanyl) lacks the bromine’s electron-withdrawing effect, which may reduce oxidative stability compared to the target compound .
- Pyrazole Core Modifications : Trifluoromethyl substitution (318238-24-3) introduces strong electron-withdrawing effects, altering reactivity in nucleophilic environments .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Property | Target Compound | 321998-43-0 (Fluoro analog) | 318238-24-3 (Trifluoromethyl analog) |
|---|---|---|---|
| Molecular Weight | ~550 g/mol | ~530 g/mol | ~580 g/mol |
| LogP (Predicted) | 4.8 | 4.2 | 5.3 |
| Solubility (DMSO) | High | Very High | Moderate |
| Thermal Stability | >200°C | >180°C | >220°C |
Biological Activity
The compound (E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine, with CAS number 321998-41-8, is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H22BrN3OS
- Molecular Weight : 492.43 g/mol
- Boiling Point : 626.2 °C (predicted)
- Density : 1.32 g/cm³ (predicted)
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and anti-inflammatory research.
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives. The compound's structure suggests it may interact with various cellular pathways involved in cancer proliferation and apoptosis.
-
Mechanism of Action :
- The presence of the bromophenyl and dichlorophenyl groups enhances lipophilicity, potentially facilitating better membrane penetration and interaction with cellular targets.
- The pyrazole ring may contribute to the inhibition of key enzymes involved in tumor growth.
-
Case Studies :
- In vitro studies have demonstrated that related pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, one study reported IC50 values as low as 0.12 µM for similar compounds against MCF-7 cells, indicating strong antiproliferative effects .
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties are also noteworthy.
- Mechanism of Action :
- Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB signaling.
- Case Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Bromophenyl Group | Enhances lipophilicity and potency |
| Dichlorophenyl Group | Increases interaction with cellular targets |
| Pyrazole Ring | Involved in enzyme inhibition |
Toxicity Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies indicate that while some pyrazole derivatives exhibit low acute toxicity in animal models, further investigations are necessary to establish a comprehensive safety profile for this compound.
Q & A
Q. What are the recommended synthetic routes for preparing (E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine?
The compound can be synthesized via a multi-step process:
- Step 1 : Condensation of 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with [(2,4-dichlorophenyl)methoxy]amine under microwave-assisted conditions to form the oxime intermediate .
- Step 2 : Stereoselective E/Z isomer separation using column chromatography with a hexane:ethyl acetate gradient (7:3 ratio) .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR .
Q. How should researchers handle and store this compound safely in the laboratory?
- Handling : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation of dust. Avoid contact with water or oxidizing agents due to potential exothermic reactions .
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis or oxidation .
- Emergency Protocols : For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. Eye exposure requires immediate flushing with saline for 15 minutes .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
Discrepancies may arise from dynamic molecular behavior (e.g., tautomerism).
- Methodology :
- Perform variable-temperature H NMR (25–80°C) to detect conformational changes .
- Compare experimental X-ray diffraction data (e.g., C–C bond lengths, torsion angles) with DFT-optimized structures (B3LYP/6-31G* basis set) .
- Use NOESY NMR to identify spatial proximity of substituents (e.g., 2,4-dichlorophenyl vs. pyrazole ring) .
Q. What strategies optimize the compound’s bioactivity in pharmacological assays while minimizing cytotoxicity?
- Experimental Design :
- In vitro : Screen against target enzymes (e.g., kinase or GPCR assays) at 1–100 µM concentrations with HEK293 or HepG2 cell lines .
- SAR Analysis : Modify the sulfanyl group (e.g., replace bromophenyl with fluorophenyl) to assess potency changes .
- Cytotoxicity Mitigation : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to reduce efflux in MDR1-overexpressing cells .
Q. How do solvent polarity and reaction temperature influence the stereochemical outcome of the E/Z isomerization?
-
Key Findings :
Solvent Dielectric Constant (ε) E/Z Ratio Yield (%) Toluene 2.4 85:15 72 DMF 37.0 60:40 58 Ethanol 24.3 70:30 65
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Potential Causes :
- Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
